Piceatannol 3'-O-glucósido

Descripción general

Descripción

Piceatannol 3’-O-glucósido: es un estilbenoide natural y un compuesto fenólico. Es un derivado glucósido de piceatannol, que se encuentra en varias plantas como las uvas, la fruta de la pasión, el té blanco y la caña de bambú japonesa. Este compuesto es conocido por sus posibles beneficios para la salud y sus actividades biológicas, que incluyen propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Aplicaciones Científicas De Investigación

El piceatannol 3’-O-glucósido tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para la síntesis de otros estilbenoides bioactivos.

Industria: Se utiliza en el desarrollo de nutracéuticos y alimentos funcionales por sus beneficios para la salud.

Mecanismo De Acción

El piceatannol 3’-O-glucósido ejerce sus efectos a través de varios objetivos y vías moleculares:

Inhibición de la actividad de la arginasa: Inhibe la arginasa I y II, lo que lleva a una mayor producción de óxido nítrico y una mejor función endotelial.

Actividad antioxidante: El compuesto elimina los radicales libres y reduce el estrés oxidativo.

Efectos antiinflamatorios: Modula las vías inflamatorias inhibiendo enzimas y citoquinas clave.

Análisis Bioquímico

Biochemical Properties

Piceatannol 3’-O-glucoside activates endothelial nitric oxide synthase through inhibition of arginase activity, with IC50s of 11.22 µM and 11.06 µM against arginase I and arginase II, respectively . This interaction with enzymes suggests that Piceatannol 3’-O-glucoside plays a significant role in biochemical reactions.

Cellular Effects

Piceatannol 3’-O-glucoside has been shown to have various effects on cells. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer, multiple types of leukemia, colorectal cancer, melanoma, hepatocellular carcinoma, and ovarian cancer . It also reduces inflammation and oxidative stress through inactivating the NF-κB and MAPK signaling pathways on cerebral endothelial cells .

Molecular Mechanism

The molecular mechanism of Piceatannol 3’-O-glucoside involves its interaction with enzymes such as arginase and nitric oxide synthase . It inhibits arginase activity, leading to the activation of endothelial nitric oxide synthase . This suggests that Piceatannol 3’-O-glucoside exerts its effects at the molecular level through enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

For example, it has been found to reduce fasting blood glucose levels over time .

Dosage Effects in Animal Models

In animal models, Piceatannol 3’-O-glucoside has been shown to reduce blood glucose levels. In a study conducted on high fat diet-fed mice, administration of Piceatannol 3’-O-glucoside at a dose of 10 mg/kg body weight significantly suppressed fasting blood glucose levels .

Metabolic Pathways

The metabolic pathways of Piceatannol 3’-O-glucoside have been extensively studied, with glucuronidation, sulfation, and methylation being the most explored ones, catalyzed by uridine 5′-diphospho (UDP)-glucosyltransferases (UGTs), sulfotransferases (SULTs), and methyltransferases (MTs), respectively .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de piceatannol 3’-O-glucósido generalmente implica la glucosilación de piceatannol. Un método común es la glucosilación enzimática utilizando células cultivadas de Phytolacca americana, que convierte el piceatannol en su forma 3’-O-glucósido . Otro método implica el uso de glucanotransferasa de ciclodextrina para glucosilar aún más el compuesto .

Métodos de producción industrial: La producción industrial de piceatannol 3’-O-glucósido se puede lograr mediante la extracción de fuentes naturales como el ruibarbo. Luego, el compuesto se purifica y procesa para garantizar un producto estable y de alta calidad . La forma amorfa de piceatannol 3’-O-glucósido es preferida por su solubilidad y estabilidad favorables .

Análisis De Reacciones Químicas

Tipos de reacciones: El piceatannol 3’-O-glucósido experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Se puede acilar en la posición C-2’ de la parte de azúcar, lo que lleva a la formación de diferentes derivados .

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de acilación a menudo utilizan cloruros de acilo o anhídridos en condiciones básicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados acilatos de piceatannol 3’-O-glucósido, que pueden exhibir diferentes actividades biológicas .

Comparación Con Compuestos Similares

Compuestos similares:

Resveratrol: Un estilbenoide conocido con propiedades antioxidantes y antiinflamatorias similares.

Pterostilbeno: Un análogo de éter dimetil del resveratrol con biodisponibilidad mejorada y beneficios para la salud similares.

Singularidad: El piceatannol 3’-O-glucósido es único debido a su glucosilación específica en la posición 3’, lo que puede mejorar su solubilidad y estabilidad en comparación con su forma aglicona, el piceatannol . Esta modificación también permite actividades biológicas distintas y posibles aplicaciones terapéuticas .

Actividad Biológica

Piceatannol 3'-O-glucoside (PG) is a bioactive compound derived from stilbenoids, primarily recognized for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of PG, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

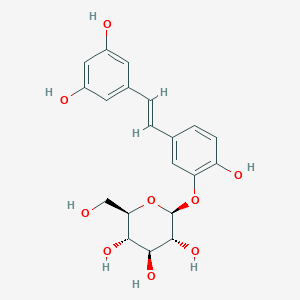

Chemical Structure and Properties

Piceatannol 3'-O-glucoside is a glycosylated form of piceatannol, which is structurally similar to resveratrol. Its chemical structure consists of a phenolic compound with a glucose moiety attached at the 3' position. This modification enhances its solubility and bioavailability compared to its aglycone counterpart.

Nitric Oxide Synthase Activation

PG has been shown to activate endothelial nitric oxide synthase (eNOS) through the inhibition of arginase activity. Arginase competes with eNOS for the common substrate L-arginine, and PG's inhibition of arginase leads to increased nitric oxide (NO) production. This mechanism is particularly significant in cardiovascular health, as NO plays a crucial role in vascular relaxation and blood flow regulation.

- IC50 Values : PG exhibits IC50 values of 11.22 µM for arginase I and 11.06 µM for arginase II, indicating its potency as an arginase inhibitor .

Antioxidant and Anti-inflammatory Effects

PG possesses strong antioxidant properties, which help mitigate oxidative stress in cells. It has been demonstrated to suppress oxidative stress via the NRF2/HO-1 pathway, leading to reduced apoptosis in neuronal cells exposed to neurotoxic agents like colistin .

Anticancer Properties

Research has highlighted PG's cytotoxic effects against various cancer cell lines, including:

- Colon Cancer

- Leukemia

- Melanoma

- Hepatocellular Carcinoma

- Ovarian Cancer

In vitro studies show that PG can induce apoptosis in these cancer cells by modulating key signaling pathways .

Cardiovascular Health

PG's role in enhancing endothelial function has significant implications for cardiovascular diseases. In animal models, PG treatment improved vasorelaxation responses and reduced fatty streak formation in atherosclerotic mice .

Study on Neurotoxicity

A recent study investigated the effects of PG on colistin-induced neurotoxicity. The results indicated that PG significantly reduced neuronal apoptosis and oxidative stress levels by activating the NRF2 pathway. This suggests potential therapeutic applications for PG in treating neurodegenerative conditions associated with oxidative damage .

Vascular Function Improvement

In experiments involving isolated aortic rings from mice, PG administration led to enhanced acetylcholine-dependent vasorelaxation and inhibited vasoconstriction responses. This underscores its potential as a therapeutic agent for improving vascular reactivity in conditions like hypertension .

Biochemical Analysis

The following table summarizes the biochemical properties and effects of Piceatannol 3'-O-glucoside:

Pharmacokinetics

Piceatannol 3'-O-glucoside undergoes extensive metabolic processes including glucuronidation and sulfation, primarily mediated by UDP-glucuronosyltransferases (UGTs). These metabolic pathways are crucial for determining the compound's bioavailability and therapeutic efficacy .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGCIIXWEFTPOC-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Piceatannol 3'-O-glucoside particularly interesting in the context of drug development?

A: Piceatannol 3'-O-glucoside has shown promising results in inhibiting ferroptosis, a form of regulated cell death []. This mechanism is relevant to various diseases, and the compound's activity makes it a potential candidate for further development. Additionally, the amorphous form of Piceatannol 3'-O-glucoside demonstrates improved solubility and stability [], which are crucial factors for pharmaceutical applications.

Q2: How does the structure of Piceatannol 3'-O-glucoside contribute to its activity against ferroptosis?

A: Research suggests that the presence of the 4'-OH group in Piceatannol 3'-O-glucoside significantly enhances its ferroptosis inhibitory activity []. This effect is attributed to the transannular resonance effect, which increases the compound's hydrogen donation potential. This antioxidant mechanism seems to be a key factor in its ability to protect cells from erastin-induced ferroptosis [].

Q3: Does the glucoside moiety in Piceatannol 3'-O-glucoside play a role in its biological activity?

A: While the 4'-OH group on the main structure is highlighted for its contribution to ferroptosis inhibition [], research on its antiglycation properties indicates that the position of the glucoside moiety is also important. Studies comparing different resveratrol glucosides, including Piceatannol 3'-O-glucoside, revealed that attaching the glucoside to the B ring of resveratrol leads to superior antiglycation activity []. This suggests the glucoside moiety may influence the compound's interaction with specific targets, impacting its overall biological profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.